(2R)-2-(8-bromooctoxy)oxane
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Overview
Description
(2R)-2-(8-bromooctoxy)oxane is a chemical compound characterized by the presence of an oxane ring substituted with an 8-bromooctoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(8-bromooctoxy)oxane typically involves the reaction of oxane derivatives with 8-bromooctanol under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the oxane, followed by the addition of 8-bromooctanol to form the desired product. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(8-bromooctoxy)oxane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.
Oxidation Reactions: The oxane ring can be oxidized to form corresponding lactones or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding alkane derivative.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Major Products Formed
Substitution: Formation of 2-(8-hydroxyoctoxy)oxane or 2-(8-aminooctoxy)oxane.
Oxidation: Formation of 2-(8-bromooctoxy)oxane-2-carboxylic acid.
Reduction: Formation of 2-(8-octyloxy)oxane.
Scientific Research Applications
(2R)-2-(8-bromooctoxy)oxane has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Materials Science: Employed in the preparation of polymers and advanced materials with specific properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Explored as a building block for the development of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of (2R)-2-(8-bromooctoxy)oxane involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and selectivity. The oxane ring provides structural rigidity, enhancing the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-(8-chlorooctoxy)oxane
- (2R)-2-(8-iodooctoxy)oxane
- (2R)-2-(8-fluorooctoxy)oxane
Uniqueness
(2R)-2-(8-bromooctoxy)oxane is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogens may not be as effective.
Properties
IUPAC Name |
(2R)-2-(8-bromooctoxy)oxane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25BrO2/c14-10-6-3-1-2-4-7-11-15-13-9-5-8-12-16-13/h13H,1-12H2/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCRBYQZIJFWGOO-ZDUSSCGKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCCCCCCCBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCO[C@@H](C1)OCCCCCCCCBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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